3-(Benzyloxy)-5-bromo-2-iodopyridine
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Overview
Description
3-(Benzyloxy)-5-bromo-2-iodopyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a benzyloxy group at the 3-position, a bromine atom at the 5-position, and an iodine atom at the 2-position of the pyridine ring. The unique combination of these substituents makes it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-bromo-2-iodopyridine typically involves a multi-step process. One common method includes the halogen exchange reaction, where an aryl bromide undergoes bromination, followed by benzyl protection and subsequent halogen exchange to introduce the iodine atom . The reaction conditions often involve the use of copper-catalyzed halogen exchange reactions, which require specific solvents and ligands to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on improving yield, reducing by-products, and ensuring environmental safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-5-bromo-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds in Suzuki–Miyaura coupling reactions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and organoboron reagents under mild conditions.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyridines, while oxidation reactions can produce benzoquinones .
Scientific Research Applications
3-(Benzyloxy)-5-bromo-2-iodopyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Serves as a building block for the development of fluorescent probes and other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-bromo-2-iodopyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications . The presence of halogen atoms can influence its binding affinity and selectivity towards these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the position and type of halogen substituents.
2-Iodo-4-tert-octylphenol: Similar in having iodine and benzyloxy groups but differs in the core structure and additional substituents.
Uniqueness: Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C12H9BrINO |
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Molecular Weight |
390.01 g/mol |
IUPAC Name |
5-bromo-2-iodo-3-phenylmethoxypyridine |
InChI |
InChI=1S/C12H9BrINO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
GARBVRYLQMWMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)I |
Origin of Product |
United States |
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